Morpholin-2-ylmethanol hydrochloride
Overview
Description
Morpholin-2-ylmethanol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 It is a derivative of morpholine, featuring both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholin-2-ylmethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions typically involve:
Reactants: Morpholine and formaldehyde
Solvent: Water or an appropriate organic solvent
Temperature: Room temperature to moderate heating
pH Adjustment: Hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reaction: Morpholine is reacted with formaldehyde in a controlled environment.
Purification: The resulting product is purified through crystallization or distillation.
Formation of Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Morpholin-2-ylmethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Morpholin-2-ylmethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of morpholin-2-ylmethanol hydrochloride involves its interaction with various molecular targets. It can act as a ligand for certain enzymes and receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their function.
Receptor Modulation: Interacting with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound, featuring similar amine and ether functional groups.
2-Hydroxymethylmorpholine: A closely related compound with a hydroxyl group attached to the morpholine ring.
N-Methylmorpholine: Another derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Morpholin-2-ylmethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable hydrochloride salts makes it particularly useful in various research and industrial contexts.
Properties
IUPAC Name |
morpholin-2-ylmethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGXGDBTUJNTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599816 | |
Record name | (Morpholin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144053-98-5, 1436436-17-7 | |
Record name | 2-Morpholinemethanol, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144053-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Morpholin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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